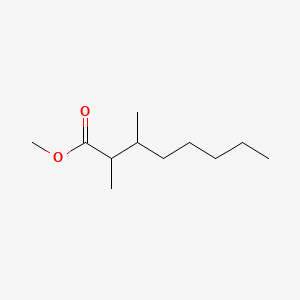

Methyl 2,3-dimethyloctanoate

Description

Methyl 2,3-dimethyloctanoate is an organic compound with the molecular formula C11H22O2 and a molecular weight of 186.29 g/mol. It is commonly used as an intermediate in the synthesis of various chemical compounds, including phthalate monoesters. This compound is characterized by its branched hydrocarbon structure, which contributes to its unique chemical properties.

Propriétés

Formule moléculaire |

C11H22O2 |

|---|---|

Poids moléculaire |

186.29 g/mol |

Nom IUPAC |

methyl 2,3-dimethyloctanoate |

InChI |

InChI=1S/C11H22O2/c1-5-6-7-8-9(2)10(3)11(12)13-4/h9-10H,5-8H2,1-4H3 |

Clé InChI |

YKZRWZAUAFVAGH-UHFFFAOYSA-N |

SMILES canonique |

CCCCCC(C)C(C)C(=O)OC |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Methyl 2,3-dimethyloctanoate can be synthesized through esterification reactions involving 2,3-dimethyloctanoic acid and methanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In industrial settings, the production of methyl 2,3-dimethyloctanoate often involves the use of continuous flow reactors to optimize reaction efficiency and yield. The process may include steps such as distillation and purification to obtain the desired product with high purity.

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 2,3-dimethyloctanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of 2,3-dimethyloctanoic acid or 2,3-dimethyloctanone.

Reduction: Formation of 2,3-dimethyloctanol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Methyl 2,3-dimethyloctanoate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as an intermediate in the production of more complex molecules.

Biology: Employed in studies involving lipid metabolism and enzymatic reactions.

Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

Industry: Utilized in the manufacture of fragrances, flavors, and other specialty chemicals.

Mécanisme D'action

The mechanism of action of methyl 2,3-dimethyloctanoate involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release the corresponding alcohol and acid, which can then participate in various biochemical processes. The compound’s branched structure may influence its binding affinity and reactivity with enzymes and other biological molecules.

Comparaison Avec Des Composés Similaires

Similar Compounds

- Methyl 2,3-dimethylbutanoate

- Methyl 2,3-dimethylhexanoate

- Methyl 2,3-dimethyldecanoate

Uniqueness

Methyl 2,3-dimethyloctanoate is unique due to its specific chain length and branching pattern, which can affect its physical and chemical properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and stability, making it suitable for specific applications in research and industry.

Q & A

Q. How can reaction conditions be optimized to minimize by-products during synthesis?

- Methodological Answer : Use a factorial design of experiments (DoE) to evaluate variables: catalyst concentration (0.5–5 mol%), temperature (60–100°C), and reaction time (4–24 hrs). Monitor by-product formation (e.g., diesters or transesterification products) via GC-MS. Immobilized enzymes (e.g., Candida antarctica lipase B) reduce side reactions compared to acid catalysts. Statistical tools like ANOVA identify significant factors for yield optimization .

Q. How can data discrepancies in structural elucidation of positional isomers (e.g., 2,3- vs. 2,4-dimethyl isomers) be resolved?

- Methodological Answer : Combine -NMR nuclear Overhauser effect (NOE) spectroscopy to distinguish spatial proximity of methyl groups. X-ray crystallography provides definitive structural confirmation. Computational methods (DFT calculations) predict -NMR chemical shifts, which are compared to experimental data to validate assignments .

Q. What methodological framework is recommended for studying the compound’s stability under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies by storing samples at 25°C/60% RH, 40°C/75% RH, and -20°C. Analyze degradation products monthly via HPLC-UV (220 nm) and GC-MS. Kinetic modeling (e.g., Arrhenius equation) predicts shelf life. Protect from light using amber vials and inert atmospheres (N) to prevent oxidation .

Q. How can interactions between Methyl 2,3-dimethyloctanoate and common solvents (e.g., DMSO, hexane) be systematically evaluated?

- Methodological Answer : Perform solubility studies using the shake-flask method at 25°C. Use -NMR titration to detect solvent-induced chemical shift changes in the ester’s protons. Molecular dynamics simulations (e.g., GROMACS) model solvation effects. Compare experimental and computational results to identify solvent compatibility .

Q. What advanced methods quantify trace impurities (e.g., residual acids, aldehydes) in synthesized batches?

- Methodological Answer : Employ headspace GC-MS for volatile impurities and LC-MS/MS for non-volatile residues. Use internal standards (e.g., deuterated analogs) for quantification. Limit of detection (LOD) should be ≤0.1% w/w. Validate methods per ICH Q2(R1) guidelines .

Data Contradiction Analysis

Q. How to address conflicting spectroscopic data when characterizing Methyl 2,3-dimethyloctanoate?

- Methodological Answer : Cross-validate using orthogonal techniques. For example, if -NMR conflicts with MS data, repeat synthesis with isotopically labeled precursors (e.g., -methanol) to track ester formation. Compare results with literature databases (e.g., SciFinder) or computational predictions to resolve ambiguities .

Methodological Frameworks

- Experimental Design : Follow ’s guidelines for detailing reagents, instrumentation, and statistical validation.

- Structural Analysis : Use ’s structure-search tools and ’s spectroscopic aliases for cross-referencing.

- Data Presentation : Align with ’s requirements for tables (e.g., purity data, spectral peaks) and figures (e.g., reaction schemes, chromatograms).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.